molecular formula C11H13N3O2 B2686977 N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide CAS No. 15048-22-3

N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide

Cat. No. B2686977
CAS RN: 15048-22-3
M. Wt: 219.244
InChI Key: XNNGXWQPISXVFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide were not found, a related compound, acetamide, is known to form from base-contaminated acetonitrile and as a by-product of some drug substances .

Scientific Research Applications

Antimicrobial Agents : A study by Almutairi et al. (2018) synthesized and characterized certain N-acetylisatine derivatives for their antimicrobial activity. The compounds were assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, revealing significant sensitivity towards Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Molecular docking studies indicated the potential binding mode of these compounds to their target proteins, suggesting their utility as new antimicrobial agents (M. S. Almutairi et al., 2018).

Crystal Structure Analysis : Nayak et al. (2014) focused on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. The study utilized various analytical techniques to confirm the structure of the compound, which crystallizes in the monoclinic space group. This research highlights the importance of structural analysis in understanding the properties of chemical compounds (P. Nayak et al., 2014).

Synthetic Utilization in Continuous Flow Reactor : Gutmann et al. (2012) explored the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of various compounds, demonstrating the scalability and safety of reactions involving potentially hazardous materials. This research may provide a foundation for developing new synthetic routes for related compounds (Bernhard Gutmann et al., 2012).

Anti-Inflammatory and Antimicrobial Activities : Thomas et al. (2009) and Saravanan et al. (2010) investigated the antimicrobial and anti-inflammatory activities of synthesized compounds related to the N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide. These studies contribute to understanding the biological activities of such compounds and their potential therapeutic applications (Shelly L. Thomas et al., 2009), (G. Saravanan et al., 2010).

Corrosion Inhibition : Research by Shehata (2017) investigated novel hydrazone ligands and their manganese (II) complexes as corrosion inhibitors for mild steel in a sulfuric acid solution. This work highlights the potential industrial applications of such compounds in protecting metals against corrosion (O. S. Shehata, 2017).

Future Directions

While specific future directions for N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide were not found, amidases, which are enzymes that hydrolyze amide bonds, have been identified as versatile biocatalysts in white and green chemistry . This suggests potential future directions for research and applications involving amide compounds like N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide.

properties

IUPAC Name

N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNGXWQPISXVFG-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydrazinocarbonyl)-2-phenylvinyl]acetamide

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